molecular formula C8H11ClN2 B1503251 2-(4-chloropyridin-2-yl)propan-2-amine

2-(4-chloropyridin-2-yl)propan-2-amine

Cat. No.: B1503251
M. Wt: 170.64 g/mol
InChI Key: ULWJINSQBNCLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloropyridin-2-yl)propan-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a methyl-ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloropyridin-2-yl)propan-2-amine typically involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to an amine group. The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used techniques include solvent extraction, crystallization, and distillation to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloropyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile, with or without a catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-chloropyridin-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloropyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-pyridinemethanol
  • 4-Chloro-2-pyridinecarboxaldehyde
  • 4-Chloro-2-pyridinecarboxylic acid

Uniqueness

2-(4-chloropyridin-2-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl-ethylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)propan-2-amine

InChI

InChI=1S/C8H11ClN2/c1-8(2,10)7-5-6(9)3-4-11-7/h3-5H,10H2,1-2H3

InChI Key

ULWJINSQBNCLKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)Cl)N

Origin of Product

United States

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